2-Methyl-3-(1-piperidinyl)-1-propanol; 95%
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Overview
Description
Scientific Research Applications
Neuroprotection : (Chenard et al., 1995) identified a compound similar in structure to 2-Methyl-3-(1-piperidinyl)-1-propanol as a potent N-methyl-D-aspartate (NMDA) antagonist, showing promise as a neuroprotective agent.
Synthesis of Complex Molecules : Research by (D’hooghe et al., 2009) demonstrated the use of a related compound in the synthesis of 2-(methoxycarbonyl)indolizidine, a complex molecular structure.
Catalysis in Organic Reactions : (Dönges et al., 2014) discussed the use of a piperidine-based compound as a catalyst for oxidative cyclization in organic synthesis.
Carbon Dioxide Capture : (Li et al., 2013) characterized blends of piperazine and 2-amino-2-methyl-1-propanol for CO2 capture, suggesting potential applications in amine scrubbing techniques.
Anticholinergic Actions : (Whittemore et al., 1997) found that a structurally related compound exhibited potent anticholinergic actions, indicating possible pharmaceutical applications.
Future Directions
properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKSDWPYPAQPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933147 |
Source
|
Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-piperidin-1-yl-propan-1-ol | |
CAS RN |
94-88-2, 147555-16-6 |
Source
|
Record name | 1-Piperidinepropanol, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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